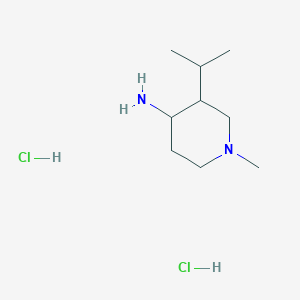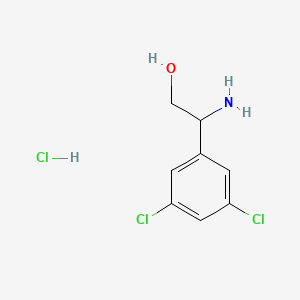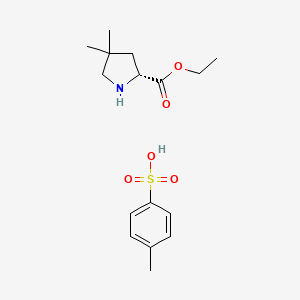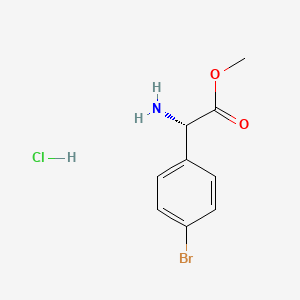
Fmoc-Leu-(Dmb)Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-Leu-(Dmb)Gly-OH” is a dipeptide that offers the same benefits as pseudoproline dipeptides in Fmoc SPPS but for peptide sequences containing Gly . It is extremely easy to use . The compound has a molar mass of 560.64 g/mol and a Hill formula of C₃₂H₃₆N₂O₇ .
Synthesis Analysis
Standard coupling methods like PyBOP/DIPEA or DIPCDI/HOBt can be used for their introduction . The removal of the Dmb group and regeneration of the glycine residue occurs during the course of standard TFA-mediated cleavage reaction .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Hill formula C₃₂H₃₆N₂O₇ . It has a molecular weight of 560.64 g/mol .Chemical Reactions Analysis
“this compound” is an excellent reagent for enhancing synthetic efficiency of glycine-containing peptides by Fmoc SPPS . Like the analogous Hmb derivative Fmoc-(FmocHmb)Gly-OH, the use of this derivative prevents aggregation during chain assembly, thereby leading to faster and more predictable acylation and deprotection reactions .Physical And Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It is clearly soluble in 1 mmole in 2 ml DMF . The optical rotation α 25/D (c=1 in methanol) is -30.0 - -25.0 ° .Applications De Recherche Scientifique
Fmoc-Leu-(Dmb)Gly-OHly-OH is a versatile molecule that has been used in a variety of scientific research applications. It has been used in the study of protein structure and stability, as well as in the study of enzyme inhibition and protein-protein interactions. It has also been used in the study of drug design and drug delivery systems. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH has been used as a substrate for the synthesis of peptides and proteins.
Mécanisme D'action
Target of Action
Fmoc-Leu-(Dmb)Gly-OH is primarily used in the field of peptide synthesis . Its main targets are the amino acids in peptide chains, specifically those containing glycine .
Mode of Action
This compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This compound is introduced into the peptide chain using standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt . The Dmb group in the compound acts as a temporary protecting group for the glycine residue in the peptide sequence . This group is removed and the glycine residue is regenerated during the course of a standard TFA-mediated cleavage reaction .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the peptide synthesis pathway . By preventing aggregation during chain assembly, this compound enhances the synthetic efficiency of glycine-containing peptides . It also helps prevent aspartimide formation when used to introduce a Gly immediately before an Asp residue .
Pharmacokinetics
Its solubility in dmf is an important factor for its use in peptide synthesis .
Result of Action
The use of this compound in peptide synthesis results in faster and more predictable acylation and deprotection reactions . It also leads to higher yields and fewer impurities in the synthesized peptides .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis process . For instance, the temperature of the reaction and the pH of the environment can affect the efficiency of the coupling and deprotection reactions . Furthermore, the compound should be stored at a temperature between 2-8°C to maintain its stability .
Avantages Et Limitations Des Expériences En Laboratoire
Fmoc-Leu-(Dmb)Gly-OHly-OH is a versatile molecule that has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using Fmoc-Leu-(Dmb)Gly-OHly-OH in laboratory experiments is its stability. Fmoc-Leu-(Dmb)Gly-OHly-OH is a stable molecule that can withstand a variety of temperatures and pH levels. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH is a relatively inexpensive molecule that can be synthesized in a relatively short amount of time.
However, there are also some limitations to using Fmoc-Leu-(Dmb)Gly-OHly-OH in laboratory experiments. For example, Fmoc-Leu-(Dmb)Gly-OHly-OH can be toxic to some organisms, and it can also be difficult to remove from aqueous solutions. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH can be difficult to synthesize in large quantities, and it can be difficult to store for long periods of time.
Orientations Futures
Fmoc-Leu-(Dmb)Gly-OHly-OH is a versatile molecule that has a number of potential applications in scientific research and drug development. In the future, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used in the design and synthesis of new drugs, as well as in the study of protein structure and stability. Additionally, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used in the study of enzyme inhibition and protein-protein interactions, as well as in the study of drug delivery systems. Furthermore, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used as a substrate for the synthesis of peptides and proteins, and it could also be used in the study of biochemical and physiological processes. Finally, Fmoc-Leu-(Dmb)Gly-OHly-OH could be used in the study of drug design and drug delivery systems.
Méthodes De Synthèse
Fmoc-Leu-(Dmb)Gly-OHly-OH can be synthesized using a variety of methods. The most common method is to first synthesize the Fmoc-Leu-(Dmb)Gly-OHly-OH molecule by reacting N-Fmoc-L-Dmb with glycine in the presence of a base (e.g. sodium carbonate). This reaction is then followed by a dehydration step, which involves the removal of water from the molecule. The resulting product is a Fmoc-Leu-(Dmb)Gly-OHly-OH molecule.
Safety and Hazards
When handling “Fmoc-Leu-(Dmb)Gly-OH”, it is recommended to avoid dust formation, breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Personal protective equipment should be used, including chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .
Propriétés
IUPAC Name |
2-[(2,4-dimethoxyphenyl)methyl-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O7/c1-20(2)15-28(31(37)34(18-30(35)36)17-21-13-14-22(39-3)16-29(21)40-4)33-32(38)41-19-27-25-11-7-5-9-23(25)24-10-6-8-12-26(24)27/h5-14,16,20,27-28H,15,17-19H2,1-4H3,(H,33,38)(H,35,36)/t28-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMDVCIMLFGAOA-NDEPHWFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N(CC1=C(C=C(C=C1)OC)OC)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl 2-methyl-2,5,8-triazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6307143.png)
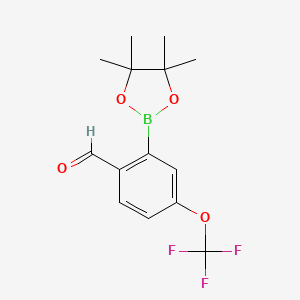
![Methyl[(oxan-3-yl)methyl]amine HCl](/img/structure/B6307148.png)

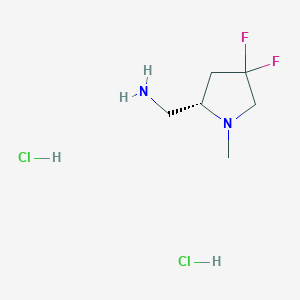
![[(3S)-Oxan-3-yl]methanamine HCl](/img/structure/B6307166.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile HBr](/img/structure/B6307187.png)
